1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Alkyne Addition: The benzyl intermediate is then subjected to a Sonogashira coupling reaction with 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl bromide to form the alkyne derivative.
Urea Formation: Finally, the alkyne derivative is reacted with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(4-phenoxybut-2-yn-1-yl)urea: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
1-(3,4-Dimethoxybenzyl)-3-(4-(3-chlorophenoxy)but-2-yn-1-yl)urea: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and biological activity. This unique feature may make it a more promising candidate for certain applications, particularly in medicinal chemistry.
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic compound with potential therapeutic applications. Its unique structure, which includes both a dimethoxybenzyl moiety and a trifluoromethyl group, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C19H19F3N2O3. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.
Anticancer Properties
Research indicates that compounds containing urea linkages often exhibit anticancer activity. The structural characteristics of this compound suggest it may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Mechanism of Action : The compound may interact with specific cellular targets such as kinases involved in cell cycle regulation.
Antimicrobial Activity
The presence of both dimethoxy and trifluoromethyl groups in the structure enhances the compound's interaction with microbial membranes, potentially leading to:
- Broad-Spectrum Antimicrobial Effects : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Similar compounds have shown efficacy against various fungal strains, suggesting potential for further investigation in antifungal applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the urea linkage and aromatic substitutions can significantly impact its pharmacological profile.
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
Dimethoxy Substituents | Enhances electronic properties, improving binding affinity to targets |
Urea Linkage | Critical for anticancer and antimicrobial activity |
Case Studies
Several studies have investigated similar compounds with analogous structures:
- Anticancer Activity : A study on N-benzyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of urea-based compounds in oncology .
- Antimicrobial Efficacy : Research on triazole derivatives has shown promising results against resistant bacterial strains, indicating that modifications similar to those in our compound could yield effective antimicrobial agents .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4/c1-28-18-9-8-15(12-19(18)29-2)14-26-20(27)25-10-3-4-11-30-17-7-5-6-16(13-17)21(22,23)24/h5-9,12-13H,10-11,14H2,1-2H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCEIJRDNQUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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